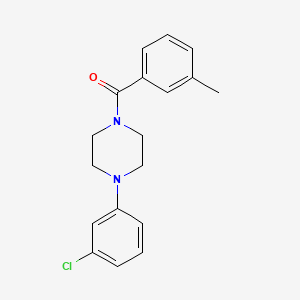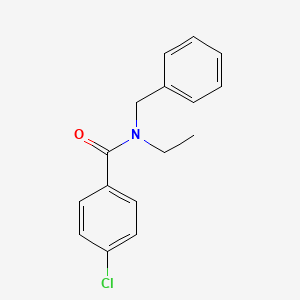
1-(3-chlorophenyl)-4-(3-methylbenzoyl)piperazine
Vue d'ensemble
Description
1-(3-chlorophenyl)-4-(3-methylbenzoyl)piperazine, also known as mCPP, is a psychoactive drug that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has since been used in various scientific research studies to understand its mechanism of action and physiological effects.
Mécanisme D'action
The mechanism of action of 1-(3-chlorophenyl)-4-(3-methylbenzoyl)piperazine involves its binding to serotonin receptors in the brain, which leads to the activation of downstream signaling pathways. This results in the modulation of neurotransmitter release and neuronal activity, leading to changes in mood, cognition, and behavior. The exact mechanism of action of this compound is not fully understood and requires further research.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, body temperature, and hormone levels. It has also been found to affect the activity of various neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are involved in the regulation of mood, cognition, and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-(3-chlorophenyl)-4-(3-methylbenzoyl)piperazine in lab experiments is its well-defined mechanism of action and pharmacological profile. This makes it a useful tool for investigating the role of serotonin receptors in various physiological and pathological conditions. However, the use of this compound in lab experiments is also associated with certain limitations, such as its potential for inducing adverse effects and the need for careful control of dosage and administration.
Orientations Futures
There are several future directions for research on 1-(3-chlorophenyl)-4-(3-methylbenzoyl)piperazine. One area of interest is the development of novel drugs that target the serotonin system for the treatment of psychiatric disorders. Another direction is the investigation of the role of this compound in the regulation of circadian rhythms and sleep-wake cycles. Further research is also needed to understand the long-term effects of this compound on the brain and the potential risks associated with its use.
Applications De Recherche Scientifique
MCPP has been used extensively in scientific research studies to understand its effects on the central nervous system. It has been found to act as a serotonin receptor agonist, particularly at the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. Studies have also investigated the role of 1-(3-chlorophenyl)-4-(3-methylbenzoyl)piperazine in the treatment of various psychiatric disorders such as depression, anxiety, and schizophrenia.
Propriétés
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(3-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c1-14-4-2-5-15(12-14)18(22)21-10-8-20(9-11-21)17-7-3-6-16(19)13-17/h2-7,12-13H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNZDKOOBGRJBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(diethylamino)propyl]-2-thiophenecarboxamide](/img/structure/B3845885.png)

![2-[(2-bromo-4-chlorophenyl)amino]-N'-[1-(4-methyl-3-cyclohexen-1-yl)ethylidene]acetohydrazide](/img/structure/B3845897.png)
![ethyl 4-[(isobutyl{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}amino)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B3845911.png)

![N-[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B3845921.png)
![1-[(4-methoxyphenyl)sulfonyl]-2,6-dimethylpiperidine](/img/structure/B3845923.png)

![2-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3845928.png)

![4-({1-[(2E)-3-(2-furyl)-2-propen-1-yl]-4-piperidinyl}oxy)-N-(2-pyridinylmethyl)benzamide](/img/structure/B3845935.png)
![2-chloro-N-[3-(diethylamino)propyl]benzamide](/img/structure/B3845942.png)
![butyl cyano[(4-nitrophenyl)hydrazono]acetate](/img/structure/B3845953.png)

